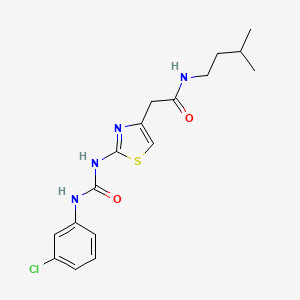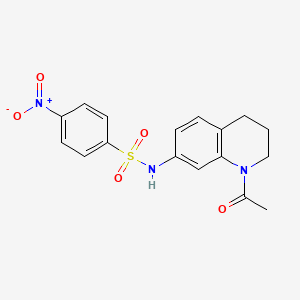![molecular formula C13H13N5O2 B2952622 2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034474-13-8](/img/structure/B2952622.png)
2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of the similar compound mentioned above has a molecular weight of 409.44 and a chemical formula of C21H23N5O4 .Physical and Chemical Properties Analysis
The similar compound mentioned above is practically insoluble to insoluble in water, soluble in phosphate buffer (pH 7.1), and soluble in ethanol . It has a melting point of 164-165ºC .Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
The development of selective ligands for the translocator protein (18 kDa) has been a significant area of research. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives closely related to the specified chemical structure, has been reported. These compounds, such as DPA-714, have been designed for in vivo imaging using positron emission tomography (PET) by incorporating a fluorine atom, facilitating labeling with fluorine-18. This advancement allows for the detailed study of neuroinflammatory processes, highlighting the compound's relevance in neuroscience and diagnostic imaging (Dollé et al., 2008).
Antimicrobial Activity
Research into the antimicrobial properties of novel heterocyclic compounds incorporating the pyrazolo[1,5-a]pyrimidine moiety has identified potential applications in combating microbial infections. Compounds synthesized from key intermediates related to the specified chemical structure have shown promising antimicrobial activities, indicating their potential for developing new antimicrobial agents (Bondock et al., 2008).
Anti-inflammatory and Anticancer Activities
The synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) have demonstrated their potential in identifying neuroinflammatory processes, which are early biomarkers of various diseases. These studies extend to exploring anticancer properties, with certain derivatives showing inhibitory activity against cancer cell lines, thus underscoring their potential in medicinal chemistry for developing novel therapeutic agents (Damont et al., 2015).
Insecticidal and Antifungal Potential
The exploration of new heterocycles, including the synthesis of derivatives incorporating thiadiazole and pyrazolo[1,5-a]pyrimidine moieties, has revealed insecticidal and antifungal potential. Such compounds have been assessed against various pests and pathogens, showing efficacy that could lead to the development of new agricultural chemicals (Fadda et al., 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase that plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as an inhibitor of PI3Kγ . By binding to the active site of the enzyme, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3Kγ affects several downstream pathways, most notably the Akt/mTOR pathway . This pathway is involved in cell cycle progression and growth, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
This suggests that the compound could be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the induction of cell cycle arrest and apoptosis in cells that are dependent on PI3Kγ signaling . This can result in the inhibition of cell proliferation and the reduction of tumor growth in cancerous cells .
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-8-11(9(2)20-17-8)5-13(19)16-10-6-14-12-3-4-15-18(12)7-10/h3-4,6-7H,5H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKLVXLPRLBPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
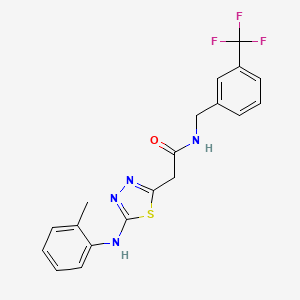
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B2952541.png)
![Methyl (E)-4-[4-(1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2952542.png)
![7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2952544.png)
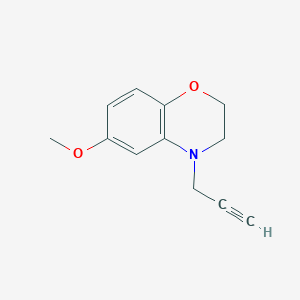
![1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2952546.png)

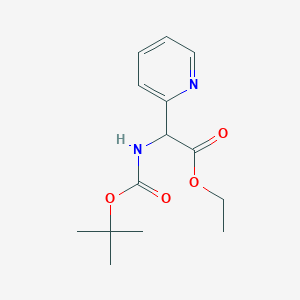

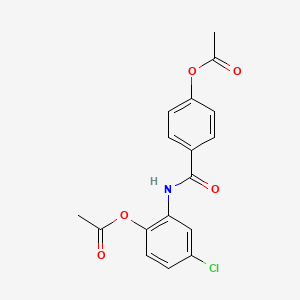
![2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)
